4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is a chemical compound with the molecular formula C13H11NO2S It is characterized by the presence of a pyridine ring attached to a benzoic acid moiety via a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 4-pyridinethiol with 4-(bromomethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-pyridinethiol attacks the bromomethyl group of 4-(bromomethyl)benzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group may play a role in binding to metal ions or forming hydrogen bonds, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Lacks the sulfanyl methyl group, which may affect its binding properties and reactivity.
4-(Pyridin-3-yl)benzoic acid: The position of the nitrogen atom in the pyridine ring is different, which can influence its chemical behavior and interactions.
4-(Pyridin-2-yl)benzoic acid: Similar to 4-(Pyridin-3-yl)benzoic acid, the position of the nitrogen atom affects its properties.
Uniqueness
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl methyl group, which can enhance its reactivity and binding affinity in various applications. This structural feature distinguishes it from other similar compounds and contributes to its potential utility in scientific research and industrial applications.
Properties
CAS No. |
82145-82-2 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-(pyridin-4-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-3-1-10(2-4-11)9-17-12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) |
InChI Key |
XNNOJWYLAXLGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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